1-氯环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

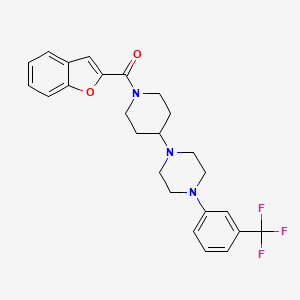

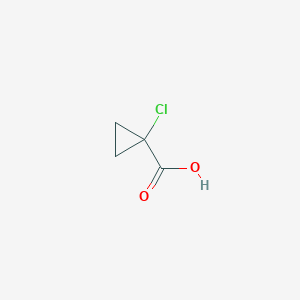

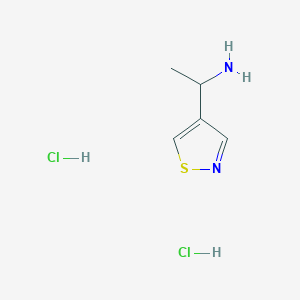

1-Chlorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 108817-35-2 . It has a molecular weight of 120.54 and its IUPAC name is 1-chlorocyclopropane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-chlorocyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a chlorine atom and a carboxylic acid group attached to the same carbon .Physical and Chemical Properties Analysis

1-Chlorocyclopropane-1-carboxylic acid is a powder with a melting point of 70-71 degrees Celsius .科学研究应用

乙烯生物合成中的作用

1-氯环丙烷-1-羧酸在结构上类似于1-氨基环丙烷-1-羧酸 (ACC),ACC 是一种非蛋白质氨基酸,是植物激素乙烯生物合成过程中的中间体 . 乙烯调节植物中广泛的生长发育过程和响应 .

植物激素分析中的应用

该化合物与 ACC 的结构相似性也使其在植物激素研究中具有相关性。 最近一项研究提出了一种方法,可以准确量化 ACC 的水平,以及其他重要植物激素类别的主要成员——生长素、细胞分裂素、茉莉酸、脱落酸和水杨酸,这些物质均来自同一生物样本 . 这种分析方法为间接乙烯研究提供了一种非常直接的方法,并探讨了乙烯如何基于含量水平与植物中的其他植物激素群相互作用 .

植物热胁迫缓解

初步研究表明,用类似于 1-氯环丙烷-1-羧酸的化合物 ACC 进行预处理可以减轻植物热胁迫的负面影响 . 这表明 1-氯环丙烷-1-羧酸在农业研究和作物管理方面具有潜在的应用价值。

安全和危害

作用机制

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . ACC is synthesized from SAM by ACS and is then oxidized to ethylene by ACO .

Result of Action

A structurally similar compound, acc, has been shown to play a signaling role independent of its biosynthesis .

Action Environment

Acc, a structurally similar compound, has been shown to have its levels directly influenced by developmental, hormonal, and environmental cues .

生化分析

Biochemical Properties

Its structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is known to be a precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)

Cellular Effects

Acc, its structural analog, has been shown to influence a wide variety of vegetative and developmental processes in plants

Molecular Mechanism

As mentioned earlier, its structural analog ACC is converted to ethylene by ACC oxidase . Whether 1-Chlorocyclopropane-1-carboxylic acid undergoes similar enzymatic reactions or has unique interactions with biomolecules remains to be explored.

Metabolic Pathways

Acc, its structural analog, is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It is possible that 1-Chlorocyclopropane-1-carboxylic acid may be involved in similar metabolic pathways.

Transport and Distribution

Acc, its structural analog, is known to be transported throughout the plant over short and long distances . Future studies could investigate whether 1-Chlorocyclopropane-1-carboxylic acid has similar transport mechanisms.

Subcellular Localization

Acc oxidase, the enzyme that converts ACC to ethylene, has been found to be mainly located in the cytosol of apple fruit pericarp tissue . Future studies could investigate the subcellular localization of 1-Chlorocyclopropane-1-carboxylic acid and any effects on its activity or function.

属性

IUPAC Name |

1-chlorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSNICRIXPNUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108817-35-2 |

Source

|

| Record name | 1-chlorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2559515.png)

![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/no-structure.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2559520.png)

![N-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2559522.png)

![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)

![3-(2-Chloro-6-fluorophenyl)-N-{2-[(fur-2-ylmethyl)thio]ethyl}-5-methylisoxazole-4-carboxamide](/img/structure/B2559524.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)